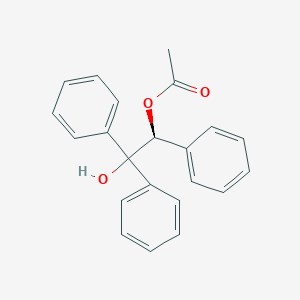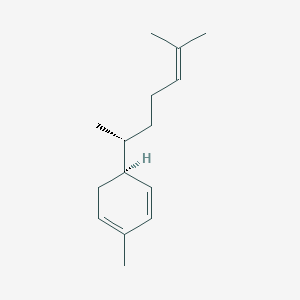
Zingiberene
概要
説明
Zingiberene, also known as β-sesquiphellandrene, is a natural compound found in the essential oils of ginger, cardamom, and other plants. It is a bicyclic sesquiterpene with a unique chemical structure and a variety of biological activities. This compound is known to possess anti-inflammatory, antioxidant, antimicrobial, and antifungal properties. It is also known to have potential applications in the treatment of cancer and other diseases.
科学的研究の応用
Cytotoxicity and Cancer Research
Zingiberene, extracted from Zingiber officinale Roscoe, demonstrates potential in cancer research due to its cytotoxic effects on various cancer cell lines. It induces apoptotic effects through caspase-3 activation, suggesting its potential as a cancer chemotherapeutic agent (Lee, 2016). Additionally, this compound has shown anticancer actions against breast cancer in rats, modulating physiological changes, reducing transaminases and lipid peroxidation, and elevating antioxidant levels (Seshadri et al., 2022).
Neuroprotective Properties
This compound exhibits neuroprotective potential, particularly in countering oxidative damage in neurodegenerative disorders. It attenuates hydrogen peroxide-induced toxicity in neuronal cells, suggesting its use as a therapeutic agent (Toğar et al., 2015). This compound also demonstrates cytotoxic and genotoxic effects on neuron cell lines, indicating its potential as a natural anticancer agent (Toğar et al., 2015).
Agricultural Applications
In agriculture, this compound contributes to pest resistance in tomatoes. It is found in glandular trichomes and is correlated with arthropod repellence, thus playing a significant role in plant defense mechanisms (Maluf et al., 2001). Selective breeding for high this compound concentrations in tomatoes has shown promise in enhancing pest and disease resistance (Fernandes et al., 2014).
Pharmacological Benefits
This compound's pharmacological benefits are evident in its anti-inflammatory and anti-apoptotic effects. It has shown efficacy in treating isoproterenol-induced myocardial infarction in rats, reducing inflammatory markers and exhibiting an antiapoptotic effect (Li et al., 2020).
Microbial Resistance and Biocontrol
This compound also plays a role in microbial resistance and biocontrol. Essential oil from Zingiber officinale Roscoe, containing this compound, has shown antimicrobial activity against various pathogenic microorganisms, validating its use in treating diseases of infectious origin (López et al., 2017).
Potential in Traditional Medicine
Finally, this compound is recognized for its traditional medicinal applications. Plants of the genus Zingiber, containing this compound, are used in various traditional healing systems, indicating their potential as natural alternatives to chemical food preservatives and pharmaceutical agents (Sharifi-Rad et al., 2017).
作用機序
Target of Action
Zingiberene, a bioactive compound found in ginger, has been shown to have therapeutic potential in various types of cancers, including liver, pancreatic, colorectal, and gastric cancer . It achieves this by interacting with multiple targets and inhibiting various pathways of carcinogenesis .
Mode of Action
This compound interacts with its targets primarily by suppressing the gene expression and production of pro-inflammatory cytokines and oxidant agents . This leads to a downregulation of the immune response, which can help protect against conditions like sepsis .
Biochemical Pathways
This compound affects multiple biochemical pathways involved in carcinogenesis. By inhibiting these pathways, it plays a role in ameliorating various types of cancers . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
The bioavailability of this compound, like many natural compounds, can be a challenge. Poor bioavailability is one of the main roadblocks to the realization of natural compound-based therapies . To overcome this, novel targeted drug delivery methods, such as the use of nanoparticles, are being explored . These methods can increase the bioavailability of this compound, allowing it to exert its therapeutic effects more effectively.
Result of Action
The primary result of this compound’s action is the inhibition of carcinogenesis, leading to potential therapeutic effects in various types of cancers . Additionally, it has been shown to suppress the production of pro-inflammatory cytokines and oxidant agents, leading to a downregulation of the immune response . This can help protect against conditions like sepsis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific details on how these factors influence this compound’s action are still under investigation, it’s important to note that the use of novel drug delivery methods can help overcome some environmental challenges and improve the compound’s efficacy .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Zingiberene is formed in the isoprenoid pathway from farnesyl pyrophosphate (FPP). FPP undergoes a rearrangement to give nerolidyl diphosphate. After the removal of pyrophosphate, the ring closes leaving a carbocation on the tertiary carbon attached to the ring. A 1,3-hydride shift then takes place to give a more stable allylic carbocation . This compound synthase is the enzyme responsible for catalyzing the reaction forming this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to suppress the proliferation of N2a-NB cells at higher concentrations . It also plays a role in ameliorating liver, pancreatic, colorectal, and gastric cancer types by inhibiting multiple pathways of carcinogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to fragment nucleosomal DNA in cervix cancer cells, SiHa, and correspondingly increase the percentage . This suggests that this compound may exert its effects at the molecular level through interactions with DNA.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, ginger, which contains this compound, has been extensively investigated in animal models for various diseases, and in most cases demonstrated positive beneficial effects .
Metabolic Pathways
This compound is involved in the isoprenoid pathway, a metabolic pathway that produces many diverse compounds in plants . It is synthesized from farnesyl pyrophosphate (FPP), a key intermediate in the isoprenoid pathway .
Subcellular Localization
It is known that the biosynthesis of terpenoids like this compound occurs in different subcellular compartments, including the cytosol and plastids . The specific localization of this compound within these compartments is yet to be determined.
特性
| { "Design of the Synthesis Pathway": "Zingiberene can be synthesized through a multi-step process starting from the starting material geraniol.", "Starting Materials": ["Geraniol"], "Reaction": [ "Oxidation of geraniol to geranial using Jones reagent", "Conversion of geranial to neral using Wittig reaction", "Isomerization of neral to geranial using acid catalyst", "Cyclization of geranial to beta-ionone using acid catalyst", "Dehydrogenation of beta-ionone to zingiberene using palladium on carbon catalyst" ] } | |
CAS番号 |
495-60-3 |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(5R)-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14?,15-/m1/s1 |
InChIキー |
KKOXKGNSUHTUBV-YSSOQSIOSA-N |
異性体SMILES |
CC1=CC[C@@H](C=C1)C(C)CCC=C(C)C |
SMILES |
CC1=CCC(C=C1)C(C)CCC=C(C)C |
正規SMILES |
CC1=CCC(C=C1)C(C)CCC=C(C)C |
沸点 |
167.00 to 168.00 °C. @ 50.00 mm Hg |
その他のCAS番号 |
495-60-3 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
同義語 |
(5R)-5-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-methyl-1,3-cyclohexadiene; _x000B_[S-(R*,S*)]-5-(1,5-dimethyl-4-hexenyl)-2-methyl-1,3-Cyclohexadiene; (5R)-5-[(1S)-1,5-Dimethyl-4-hexenyl]-2-methyl-1,3-cyclohexadiene; Zingiberene; (-)-Zingiberene; l-Zingiberene; α |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does zingiberene exert its anticancer effects in colon cancer?
A1: Research suggests that this compound inhibits colon cancer cell growth in vitro and in vivo by inducing autophagy, a cellular process involving the degradation and recycling of cellular components. [] This process is linked to the upregulation of LC3-II, a protein marker for autophagy, and downregulation of p62, another protein involved in autophagy regulation. [] Additionally, this compound appears to suppress the PI3K/AKT/mTOR pathway, a critical signaling pathway often dysregulated in cancer cells. []
Q2: Does this compound affect liver cancer cells?
A2: Studies have shown that this compound can influence the growth, migration, and invasion of human liver cancer cells by targeting the miR-16/cyclin-B1 axis. [] Specifically, this compound treatment downregulated miR-16 expression in HepG2 cells, leading to G0/G1 cell cycle arrest through the upregulation of its direct target, cyclin B1. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound possesses the molecular formula C15H24 and a molecular weight of 204.35 g/mol. [, ]
Q4: How can this compound be spectroscopically characterized?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and characterizing this compound. [, , , , , , , , , , ] Its mass spectrum displays characteristic fragment ions, providing insights into its structure. []
Q5: Does the stability of this compound in ginger oil change during storage?
A5: Research suggests that the storage of fresh ginger can lead to changes in the relative content of this compound and other compounds in the extracted oleoresin compared to ginger that has not been stored. []
Q6: How have computational methods been employed to study this compound?
A6: Researchers have utilized Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the thermodynamic parameters, molecular orbitals (HOMO-LUMO), molecular electrostatic potentials (MEP), and chemical shielding tensors of this compound. [] This computational approach provides insights into its electronic structure and potential reactivity. []
Q7: How does the oxidation state of this compound influence its cytotoxic activity?
A7: Studies comparing α-zingiberene with its partially and fully hydrogenated derivatives revealed a link between the oxidation state and cytotoxic activity. While α-zingiberene showed activity against several tumor cell lines, its fully hydrogenated derivative displayed broader activity against most cell lines, suggesting a potential role of the double bonds in influencing its activity. []
Q8: What is the evidence supporting this compound's anticancer activity?
A8: In vitro studies have demonstrated that this compound significantly inhibits the viability of MDA-MB-231 breast cancer cells and induces apoptotic cell death. [] In vivo studies using a DMBA-induced mammary carcinogenesis rat model revealed that this compound treatment substantially modulates physiological and hematological changes, decreases tumor volume, reduces liver enzyme levels, suppresses lipid peroxidation, and elevates antioxidant levels. []
Q9: Is there evidence that this compound or its derivatives have anti-inflammatory properties?
A9: Research suggests that α-zingiberene, the major constituent of the essential oil from Casearia sylvestris leaves, can suppress inflammatory angiogenesis and stimulate collagen deposition in a subcutaneous sponge implant model in mice. [] This finding suggests potential therapeutic benefits in managing inflammatory conditions.
Q10: Can wild tomato plants be considered as a potential alternative source of this compound?
A10: Research indicates that wild tomato species, particularly Lycopersicon hirsutum f. typicum accessions PI-127826 and PI-127827, contain this compound and curcumene in their leaves. [] This discovery highlights the possibility of exploring these plants as alternative, biorational sources of these compounds, potentially offering a more sustainable and accessible alternative to ginger. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



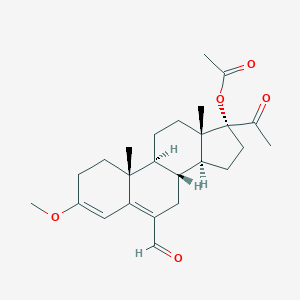


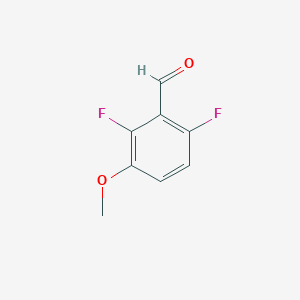
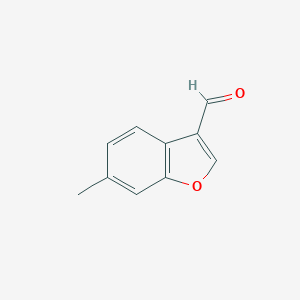
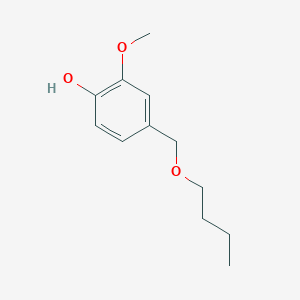
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
